molecular formula C25H25NO4 B10811922 Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10811922
M. Wt: 403.5 g/mol
InChI Key: NGXKMAGKQDPYPY-UHFFFAOYSA-N
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Description

Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method involves the Hantzsch reaction, which is a three-component condensation reaction. This process generally includes:

  • Reactants: : Benzaldehyde, ethyl acetoacetate, ammonium acetate, and methyl acetoacetate.

  • Conditions: : The reaction is carried out in ethanol under reflux conditions.

  • Catalysts: : Sometimes, catalysts like piperidine can be used to enhance the reaction rate.

The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and efficiency. This often involves:

  • High-throughput reactors: to handle large volumes.

  • Continuous flow systems: to maintain a steady state and minimize reaction times.

  • Automated control systems: to precisely manage reaction parameters like temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of reactions, including:

  • Oxidation: : It can be oxidized to form quinoline derivatives.

  • Reduction: : Reduction can yield dihydroquinoline derivatives.

  • Substitution: : Halogenation and other substitution reactions can modify the phenyl ring or other parts of the molecule.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or palladium on carbon (Pd/C).

  • Substitution: : Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:
  • Oxidation: : Formation of quinoline-2-carboxylate derivatives.

  • Reduction: : Formation of dihydroquinoline derivatives.

  • Substitution: : Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate finds applications in various fields:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Used in the study of enzyme interactions and molecular docking studies.

  • Medicine: : Potential therapeutic agent for treating diseases like cancer and malaria due to its pharmacological properties.

  • Industry: : As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets. It has shown affinity for binding to enzymes and receptors involved in critical biological pathways.

  • Molecular Targets: : Enzymes like kinases, which play roles in cell signaling and regulation.

  • Pathways Involved: : May inhibit or modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Compared to other hexahydroquinoline derivatives, Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique benzyloxyphenyl substitution, which can influence its biological activity and chemical properties.

Similar Compounds:
  • Methyl 4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : Lacks the benzyloxy group.

  • Ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : Ethyl ester instead of methyl.

  • Methyl 4-[2-(methoxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : Methoxy group instead of benzyloxy.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H25NO4/c1-16-22(25(28)29-2)23(24-19(26-16)12-8-13-20(24)27)18-11-6-7-14-21(18)30-15-17-9-4-3-5-10-17/h3-7,9-11,14,23,26H,8,12-13,15H2,1-2H3

InChI Key

NGXKMAGKQDPYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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